1-(3-Isopropoxybenzyl)-piperazine 1-(3-Isopropoxybenzyl)-piperazine
Brand Name: Vulcanchem
CAS No.: 1181722-00-8
VCID: VC3047945
InChI: InChI=1S/C14H22N2O/c1-12(2)17-14-5-3-4-13(10-14)11-16-8-6-15-7-9-16/h3-5,10,12,15H,6-9,11H2,1-2H3
SMILES: CC(C)OC1=CC=CC(=C1)CN2CCNCC2
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol

1-(3-Isopropoxybenzyl)-piperazine

CAS No.: 1181722-00-8

Cat. No.: VC3047945

Molecular Formula: C14H22N2O

Molecular Weight: 234.34 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Isopropoxybenzyl)-piperazine - 1181722-00-8

Specification

CAS No. 1181722-00-8
Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
IUPAC Name 1-[(3-propan-2-yloxyphenyl)methyl]piperazine
Standard InChI InChI=1S/C14H22N2O/c1-12(2)17-14-5-3-4-13(10-14)11-16-8-6-15-7-9-16/h3-5,10,12,15H,6-9,11H2,1-2H3
Standard InChI Key IXZFQSLXYKZHFS-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=CC(=C1)CN2CCNCC2
Canonical SMILES CC(C)OC1=CC=CC(=C1)CN2CCNCC2

Introduction

Chemical Structure and Properties

1-(3-Isopropoxybenzyl)-piperazine is a heterocyclic compound featuring a piperazine ring with a 3-isopropoxybenzyl substituent at one of the nitrogen atoms. The compound represents a positional isomer of the more commonly studied 1-(4-isopropoxybenzyl)piperazine . Its structure is characterized by:

  • A six-membered piperazine ring containing two nitrogen atoms at the 1,4-positions

  • A benzyl group attached to one nitrogen of the piperazine ring

  • An isopropoxy (-OCH(CH₃)₂) group at the meta (3) position of the benzyl moiety

  • A secondary amine group at the unsubstituted nitrogen of the piperazine ring

Based on structural similarities with characterized compounds, the following properties can be inferred:

PropertyValueBasis for Estimation
Molecular FormulaC₁₄H₂₂N₂OAnalogous to 1-(4-isopropoxybenzyl)piperazine
Molecular Weight234.34 g/molCalculated from atomic weights
Physical StateCrystalline solidTypical for similar piperazine derivatives
SolubilitySoluble in organic solvents; moderately soluble in waterBased on piperazine properties
pKa~5.35 and ~9.73 (for the two nitrogen atoms)Similar to parent piperazine
Receptor SystemPredicted InteractionBasis for Prediction
α₂-AdrenergicPotential antagonismObserved in structurally similar piperazines
5-HT₁ᴀ (Serotonin)Possible partial agonismCommon activity in benzylpiperazine derivatives
Dopamine D₂-D₄Likely minimal affinitySimilar compounds show Ki > 10,000 nM

The position of the isopropoxy group (meta vs. para) may significantly influence receptor selectivity and binding affinity, potentially creating a distinct pharmacological profile compared to its positional isomers.

Enzyme Inhibition

Piperazine derivatives have demonstrated inhibitory effects on several enzymes, suggesting potential mechanisms for therapeutic applications:

EnzymeTypical IC₅₀ Range for Piperazine DerivativesPotential Significance
Acetylcholinesterase (AChE)4.59-6.48 μMCognitive enhancement, Alzheimer's disease
Butyrylcholinesterase (BChE)4.85-8.35 μMNeurodegenerative disorders
Glutathione S-transferase (GST)3.94-8.66 μMCancer therapy resistance

The specific meta-substitution pattern of 1-(3-Isopropoxybenzyl)-piperazine may confer unique enzyme interactions compared to para-substituted analogs.

Structure-Activity Relationships

Positional Isomerism Effects

The meta (3-position) substitution of the isopropoxy group differentiates this compound from the more common para (4-position) isomer. This positional difference could result in:

  • Altered electronic distribution: The meta position creates different resonance and inductive effects

  • Modified spatial orientation: Different three-dimensional arrangement of the isopropoxy group

  • Distinct receptor binding interactions: Changed hydrogen bonding capabilities and hydrophobic interactions

  • Varied metabolic pathways: Potentially different sites for oxidative metabolism

Comparison with Related Derivatives

Several structural analogs of 1-(3-Isopropoxybenzyl)-piperazine have been studied:

CompoundStructural DifferenceNotable Properties
1-(4-Isopropoxybenzyl)piperazineIsopropoxy at para positionCAS: 21867-72-1, different receptor binding profile
1-(2-Pyrimidinyl)piperazinePyrimidinyl instead of benzyl groupα₂-adrenergic antagonist (Ki = 7.3–40 nM)
1-(3-Bromophenyl)piperazineBromo substitution instead of isopropoxyDifferent electronegativity and binding properties

Future Research Directions

Several promising avenues for further investigation of 1-(3-Isopropoxybenzyl)-piperazine include:

  • Comparative receptor binding studies: Direct comparison with the para-substituted isomer to elucidate the effect of substitution position

  • Metabolic profiling: Investigation of metabolic pathways and potential for reactive metabolite formation

  • Molecular modeling: Computational analysis of receptor interactions and binding modes

  • Synthesis and characterization: Preparation and full spectroscopic characterization of the compound and its derivatives

  • Therapeutic screening: Evaluation in disease-relevant assays based on predicted activities

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator